4-(dimethylsulfamoyl)-N-{2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-{2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}benzamide is a complex organic compound that features a unique combination of functional groups, including a dimethylsulfamoyl group, a furan ring, and a pyrazolo[1,5-a]imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-{2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrazolo[1,5-a]imidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]imidazole ring.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as Suzuki-Miyaura coupling, using a furan boronic acid derivative and a suitable halide precursor.
Attachment of the Dimethylsulfamoyl Group: This step involves the sulfonation of the benzamide precursor with dimethylsulfamoyl chloride under basic conditions.
Final Coupling: The final step involves coupling the pyrazolo[1,5-a]imidazole-furan intermediate with the dimethylsulfamoyl-benzamide intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-{2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-{2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-{2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylsulfamoyl)-N-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]benzamide
- 4-(dimethylsulfamoyl)-N-[2-(furan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide
Uniqueness
4-(dimethylsulfamoyl)-N-{2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}benzamide is unique due to its combination of a furan ring and a pyrazolo[1,5-a]imidazole moiety, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c1-23(2)30(27,28)16-7-5-15(6-8-16)20(26)21-9-10-24-11-12-25-19(24)14-17(22-25)18-4-3-13-29-18/h3-8,11-14H,9-10H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIDCOXERRMPLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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